Product packaging for sucutinirane A(Cat. No.:)

sucutinirane A

Cat. No.: B1263981
M. Wt: 376.5 g/mol
InChI Key: SBMJOOYWCLPOPY-RTVASPDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucutinirane A (CAS Number: 1034558-62-7) is a cassane-type diterpene compound naturally isolated from the seeds of Bowdichia nitida . It features a molecular formula of C 22 H 32 O 5 and a molecular weight of 376.22 g/mol . This compound is of significant interest in pharmacological and medicinal chemistry research, primarily due to its documented cytotoxic properties . Studies have shown that this compound, along with its structural analogs, exhibits moderate cytotoxic activity against a panel of human cancer cell lines, including HL-60 (human promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma) cells . Research into its mechanism of action and structure-activity relationships (SAR) is ongoing. Synthetic and semisynthetic derivatives of related sucutinirane diterpenes have been shown to induce apoptosis (programmed cell death) in HL-60 cells via the generation of reactive oxygen species (ROS) and the elevation of caspase-3/7 activity . The cassane diterpene skeleton also serves as a valuable core structure for the synthesis of novel derivatives to explore new anti-inflammatory and anticancer agents . This compound is provided as a high-purity compound for research purposes. Researchers are advised to consult the relevant scientific literature for detailed spectroscopic and analytical data . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O5 B1263981 sucutinirane A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

[(4aS,5S,6aS,7R,10aR,11aS,11bR)-10a-hydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-5-yl] acetate

InChI

InChI=1S/C22H32O5/c1-12-14-9-17(26-13(2)23)19-20(3,4)7-6-8-21(19,5)16(14)11-22(25)15(12)10-18(24)27-22/h10,12,14,16-17,19,25H,6-9,11H2,1-5H3/t12-,14+,16+,17+,19+,21-,22-/m1/s1

InChI Key

SBMJOOYWCLPOPY-RTVASPDHSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@@]([C@H]2C[C@@]4(C1=CC(=O)O4)O)(CCCC3(C)C)C)OC(=O)C

Canonical SMILES

CC1C2CC(C3C(CCCC3(C2CC4(C1=CC(=O)O4)O)C)(C)C)OC(=O)C

Synonyms

sucutinirane A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Sucutinirane a

Botanical Sources and Distribution of Sucutinirane A

This compound and its structural relatives have been primarily isolated from plant species belonging to the Fabaceae and Meliaceae families.

Detailed research has identified the following botanical sources:

Bowdichia nitida : This species, a member of the Fabaceae family, is a known source of this compound. mdpi.com It is a tree commonly found in the Brazilian Amazon and is locally referred to as "sucupira." mdpi.com The seeds of Bowdichia nitida have been a primary source for the isolation of this compound and its analogue, sucutinirane B. mdpi.com Other related compounds, including 6α-acetoxyvouacapane and 6α,7β-diacetoxyvouacapane, have also been identified from this source. mdpi.com

Heckeldora staudtii : Belonging to the Meliaceae family, Heckeldora staudtii is another botanical source of sucutinirane-related compounds. wikipedia.orgnaturalis.nlitto.int This species is a shrub or small tree native to western and central tropical Africa. wikipedia.orgkew.org Its geographical distribution includes countries such as Nigeria, Cameroon, and Gabon. wikipedia.orgkew.org

Caesalpinia species : The genus Caesalpinia (Fabaceae) is a rich source of cassane-type diterpenoids. rsc.orgscispace.com While this compound itself has not been explicitly reported from this genus in the provided results, the structural similarity of its compounds makes it a relevant area of study for related analogues.

Isolation Techniques for this compound and Related Analogues

The extraction and purification of this compound and its analogues from their natural sources involve a series of sophisticated laboratory techniques. These methods are designed to separate the target compounds from the complex mixture of phytochemicals present in the plant material.

The general workflow for isolation typically includes the following steps:

Extraction : The initial step involves the extraction of chemical constituents from the plant material, often the seeds or root bark. mdpi.comrsc.org Common methods include:

Maceration or percolation : This involves soaking the plant material in a solvent at room temperature.

Soxhlet extraction : A continuous extraction method that uses a specialized apparatus to cycle solvent through the plant material. scielo.br

Solvent partitioning : The crude extract is partitioned between immiscible solvents of varying polarities, such as hexane, chloroform, and methanol, to achieve a preliminary separation of compounds based on their solubility. rsc.orgvt.edu

Chromatographic Separation : Following initial extraction, various chromatographic techniques are employed for further purification. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography : This is a fundamental technique where the extract is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. rsc.orgscielo.br The compounds are eluted with a solvent or a gradient of solvents, leading to their separation.

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and efficiency compared to traditional column chromatography. scielo.brvt.edu It is often used in the final stages of purification to isolate pure compounds. scielo.br Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common variant. rsc.orgvt.edu

Thin-Layer Chromatography (TLC) : TLC is primarily used to monitor the progress of separation in column chromatography and to identify the fractions containing the desired compounds. scielo.br

Structure Elucidation : Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) NMR experiments are crucial for determining the connectivity of atoms within the molecule. rsc.orgresearchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) provides the precise molecular weight and elemental composition of the compound. rsc.org

X-ray Crystallography : When a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of its three-dimensional structure. researchgate.net

The isolation of this compound from Bowdichia nitida involved the extraction of the seeds, followed by chromatographic separation to yield the pure compound. mdpi.com Similarly, the isolation of related cassane diterpenoids from Caesalpinia species has been achieved through extensive chromatographic purification of extracts. rsc.org

Advanced Structural Elucidation and Stereochemical Assignment of Sucutinirane a

Application of Spectroscopic Techniques for Structural Determination

The initial characterization and elucidation of the molecular framework of sucutinirane A relied on a combination of powerful spectroscopic methods. These techniques provided the fundamental data necessary to piece together the connectivity of atoms and identify the key functional groups within the molecule.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Relative Configuration

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was instrumental in establishing the detailed connectivity and relative stereochemistry of this compound. nih.gov Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) allow for the mapping of proton-proton and proton-carbon correlations, respectively. nih.govsciencemuseum.org.uk

Detailed analysis of the 2D NMR data enabled the construction of the cassane-type diterpene skeleton. Key correlations observed in the COSY and HMBC (Heteronuclear Multiple Bond Correlation) spectra were used to connect the individual spin systems and build the larger molecular framework. The relative configuration of stereocenters was inferred from the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations, which provide through-space information about the proximity of protons. nih.gov

Table 1: Selected 2D NMR Data for this compound

Proton (¹H) Correlated Carbon (¹³C) Key HMBC Correlations
H-1 C-1, C-2, C-10 C-3, C-5, C-20
H-6 C-6, C-5, C-7 C-8, C-10
H-15 C-15, C-13, C-16 C-12, C-14

This table is a representative summary based on typical 2D NMR analysis for structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of a compound's molecular formula. Current time information in Bangkok, TH.unair.ac.idfigshare.com For this compound, HRMS was employed to confirm its elemental composition. The experimentally determined exact mass is compared against the calculated mass for a proposed formula, with a close match confirming the identity. youtube.com This technique was critical in establishing the molecular formula of this compound as C₂₂H₃₀O₃. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z Molecular Formula

Data derived from the primary literature on the characterization of this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. anton-paar.comnih.gov Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). acs.orgmaas.edu.mm For this compound, the structure elucidated by NMR and MS indicates the presence of specific functional groups. While the primary literature does not detail the IR spectrum of this compound itself, IR data for the closely related sucutinirane C confirms the presence of an ester carbonyl group (νmax 1735 cm⁻¹). ucalgary.ca It can be inferred that the IR spectrum of this compound would show characteristic absorption bands for its ester carbonyl and other functionalities, thus corroborating the proposed structure.

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of atomic connectivity and absolute stereochemistry. nih.govlibretexts.orgnih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. sciencemuseum.org.ukanton-paar.com

While a single-crystal X-ray analysis for this compound itself has not been reported, the absolute configuration of the related derivative, the p-bromobenzoate of deacetylsucutinirane C, was determined by this method. ucalgary.ca This analysis provided a definitive stereochemical anchor for the sucutinirane class of compounds, allowing for the confident assignment of the stereochemistry of this compound through chemical correlation. nih.govucalgary.ca

Stereochemical Analysis and Absolute Configuration Determination

The final step in the structural elucidation of this compound was the assignment of its absolute configuration. This was achieved through a combination of chemical correlation and comparison of spectroscopic data. The structure of this compound was chemically correlated with that of 6α-acetoxyvouacapane, a related compound whose stereochemistry was known. nih.gov

Furthermore, the definitive absolute stereochemistry determined for the sucutinirane C derivative via X-ray crystallography provided a solid basis for confirming the stereochemical assignments across the entire family of sucutinirane diterpenes isolated from Bowdichia nitida. ucalgary.ca This correlative approach, anchored by a single X-ray structure, allowed for the conclusive assignment of the absolute configuration of this compound. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Sucutinirane B
Sucutinirane C
6α-acetoxyvouacapane

Chemical Synthesis and Semisynthesis of Sucutinirane a and Its Analogues

Strategies for the Total Synthesis of Sucutinirane A and Related Cassanes

The total synthesis of this compound and other cassane diterpenoids is a formidable task due to their complex, stereochemically rich structures. chemrxiv.orgresearchgate.net These molecules typically feature a fused polycyclic system, which demands precise control over stereochemistry at multiple centers. chemrxiv.org Synthetic strategies are often designed to be convergent and flexible, allowing for the generation of various analogues. uoa.gr

Enantioselective Approaches in Cassane Diterpenoid Synthesis

A cornerstone of modern synthetic efforts toward cassane diterpenoids is the use of enantioselective methods to establish the correct absolute stereochemistry of the target molecule. chemrxiv.orgresearchgate.net One notable strategy involves an enantioselective intramolecular Diels-Alder reaction. chemrxiv.orgacs.orgnih.gov This key step allows for the construction of the core 6/6/6/5-fused skeleton with high stereocontrol. chemrxiv.org For instance, the synthesis of related cassane furanoditerpenoids commenced with an enantioenriched allylic alcohol, prepared through an adapted literature procedure involving the epoxidation of α-ionone, ozonolysis, and a subsequent Wittig olefination. chemrxiv.org The resulting diene was then subjected to oxidation and a Corey-Bakshi-Shibata (CBS) reduction to yield the desired enantiomerically enriched alcohol with high enantiomeric excess. chemrxiv.org

Another powerful enantioselective approach relies on the diastereoselective Diels-Alder reaction of an enantiomerically pure 1,3,3-trisubstituted-2-vinyl-cyclohexene. researchgate.net This sterically demanding diene, obtained in high enantiomeric purity through the elaboration of an enzymatically resolved cyclohexenone derivative, undergoes a highly endo-selective cycloaddition with benzo[b]furan-4,7-dione. researchgate.net The use of hexafluoro-2-propanol (HFIP) as the solvent was found to be crucial for achieving this high selectivity at ambient temperature and pressure. researchgate.net

Key Methodological Transformations and Reaction Cascade Design

The successful synthesis of complex natural products like this compound hinges on the development and implementation of key methodological transformations and well-designed reaction cascades. chemrxiv.orgresearchgate.netmdpi.com

A pivotal transformation in several cassane syntheses is the intramolecular Diels-Alder (IMDA) reaction . chemrxiv.orgacs.orgnih.gov Specifically, an exo-selective IMDA reaction of a furanoquinone monoketal has been employed to construct the pentacyclic core of cassane furanoditerpenoids. chemrxiv.orgacs.orgnih.gov This is followed by a chemoselective reduction of the resulting furfuryl ketal to furnish a versatile keystone intermediate. chemrxiv.orgacs.orgnih.gov This intermediate serves as a launching point for accessing a variety of natural products through subsequent stereoselective oxidations. chemrxiv.orgacs.orgnih.gov

Reaction Cascade Design is also a prominent feature in these synthetic endeavors. For example, a carefully orchestrated sequence of oxidations is often necessary to install the correct oxygenation pattern on the cassane framework. researchgate.net In some cases, a novel mercury(II)-mediated furan (B31954) oxidation has been utilized for the late-stage formation of a characteristic butenolide ring. researchgate.net

Another key transformation involves a decarboxylative dienone-phenol rearrangement , which has been utilized in an expedient route to cassane-type furan diterpenes starting from the readily available natural product (+)-sclareolide. researchgate.net This approach, which also features a solvent-free Diels-Alder cycloaddition, is notable for its efficiency, atom economy, and lack of protecting groups. researchgate.net

Semisynthetic Routes to this compound Derivatives

Semisynthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, offers a powerful alternative to total synthesis for accessing derivatives of complex natural products like this compound. nih.govnih.govebi.ac.uk This approach can be more efficient and cost-effective, particularly when the starting material is abundant. nih.govebi.ac.uk

For instance, abundant natural products have been instrumental in the stereoselective synthesis of various cassanes. nih.gov Dehydroabietic acid, a major component of rosin, has served as a starting material for the synthesis of the aromatic cassane-type diterpene taepeenin F. nih.gov A key step in this route was the introduction of a methyl group at the C-14 position via a nucleophilic addition to a dienone intermediate. nih.gov Similarly, (+)-sclareolide has been used to synthesize (5α)-vouacapane-8(14),9(11)-diene. nih.gov

The modification of these natural precursors often involves a series of chemical transformations to introduce new functional groups or alter existing ones. nih.govmdpi.com For example, the synthesis of taepeenin F from dehydroabietic acid involved the formation of a dienone, nucleophilic addition of a methyl group, oxidation, and subsequent aromatization to form a key phenolic intermediate. nih.gov This intermediate was then further elaborated to construct the final lactone ring of the target molecule. nih.gov

Design and Synthesis of Simplified Analogues for Structure-Activity Relationship Studies

The synthesis of simplified analogues of natural products is a crucial strategy in medicinal chemistry for elucidating structure-activity relationships (SAR). nih.govcollaborativedrug.com By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects. collaborativedrug.comnih.gov This knowledge can then be used to design more potent and selective drug candidates with improved pharmacokinetic properties. nih.gov

In the context of cassane diterpenoids, a set of thirteen compounds, including 14-desmethyl analogues, were synthesized to evaluate their anti-inflammatory activities. mdpi.comresearchgate.net This study revealed that the methyl group at the C-14 position is not always essential for the cytotoxic and anti-inflammatory activities of these compounds. mdpi.comresearchgate.net

The design of these simplified analogues often involves retaining the core scaffold of the natural product while altering peripheral functional groups or simplifying complex ring systems. nih.gov For example, in the development of analogues for other complex natural products, sensitive polyene side chains have been stabilized by incorporating them into an aromatic moiety. nih.gov The synthesis of such analogues typically relies on modular and convergent strategies that allow for the facile introduction of structural diversity. nih.govmonash.edu

Investigation of Biological Activities in Preclinical Academic Models

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

Research into the biological activities of sucutinirane-type diterpenes has included the evaluation of their anticancer potential. A synthetic derivative of sucutinirane has been specifically investigated for its effects on human cancer cells. Studies have demonstrated that this sucutinirane-diterpene derivative possesses cytotoxic and apoptosis-inducing capabilities, particularly in the human promyelocytic leukemia cell line, HL-60. nih.gov

The antiproliferative effects were noted through its ability to induce programmed cell death, suggesting a potential mechanism for its anticancer activity. nih.gov However, detailed cytotoxicity profiling, including specific IC₅₀ values, for sucutinirane A against a broader panel of human cancer cell lines such as COLO201, MCF-7, and HCT-116 is not extensively documented in the available scientific literature. The primary focus of the reported research has been on the HL-60 cell line. nih.gov

Table 1: Cytotoxicity Profile of Sucutinirane Derivative in Human Cancer Cell Lines

Cell Line Cancer Type Cytotoxicity Finding
HL-60 Promyelocytic Leukemia Induces apoptosis nih.gov
COLO201 Colon Carcinoma Data not available
MCF-7 Breast Adenocarcinoma Data not available
HCT-116 Colorectal Carcinoma Data not available

The pro-apoptotic activity of the sucutinirane derivative in HL-60 cells is attributed to its ability to engage multiple cellular pathways that culminate in programmed cell death.

A key mechanism underlying the apoptosis induced by the sucutinirane-diterpene derivative in HL-60 cells is the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS leads to a state of oxidative stress within the cancer cells. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. mdpi.comfrontiersin.org This cellular stress is a known trigger for apoptosis, as it can cause damage to vital cellular components like DNA, proteins, and lipids. wikipedia.org The study demonstrated that the sucutinirane derivative actively promotes the generation of ROS in HL-60 cells, thereby initiating apoptosis through an oxidative stress-mediated pathway. nih.gov

The induction of apoptosis by the sucutinirane derivative involves the activation of the caspase cascade, a critical component of the apoptotic signaling pathway. wikipedia.org Specifically, treatment of HL-60 cells with the compound led to an elevation in the activity of caspase-3 and caspase-7. nih.gov These enzymes, known as executioner caspases, are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. cellsignal.com The activation of caspase-3/7 confirms that the sucutinirane derivative triggers a downstream cascade that executes the programmed cell death sequence in these cancer cells. nih.gov

The apoptotic process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (pro-survival) and pro-apoptotic members. mdpi.com Research has shown that the sucutinirane-diterpene derivative modulates the expression of key proteins within this family to favor apoptosis. nih.gov Specifically, its activity in HL-60 cells resulted in a decreased expression of the anti-apoptotic protein Mcl-1 and other members of the Bcl-2 family. nih.gov Mcl-1 is a crucial survival protein that prevents apoptosis by binding to and sequestering pro-apoptotic proteins. mdpi.com Furthermore, the expression of Bid, a pro-apoptotic "BH3-only" protein that links death receptor signaling to the mitochondrial pathway of apoptosis, was also decreased. nih.govnih.gov This modulation of Bcl-2 family proteins is a critical step in the compound's mechanism for inducing apoptosis.

Table 2: Mechanistic Findings of Sucutinirane Derivative in HL-60 Cells

Apoptotic Mechanism Observation Reference
Reactive Oxygen Species (ROS) Generation Increased generation of ROS, leading to oxidative stress. nih.gov
Caspase-3/7 Activation Elevated activity of caspase-3 and caspase-7. nih.gov
Bcl-2 Family Protein Modulation Decreased expression of anti-apoptotic Bcl-2 family proteins. nih.gov
Mcl-1 Expression Decreased expression of the anti-apoptotic protein Mcl-1. nih.gov
Bid Expression Decreased expression of the pro-apoptotic protein Bid. nih.gov

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in the intrinsic pathway of apoptosis. nih.govsartorius.com A loss or disruption of the mitochondrial membrane potential is an early event in apoptosis, often leading to the release of pro-apoptotic factors like cytochrome c. thermofisher.com While studies on other compounds have linked the loss of mitochondrial potential to apoptosis induction, specific experimental data analyzing the direct effect of this compound or its derivatives on the mitochondrial membrane potential dynamics in cancer cells is not detailed in the referenced literature. nih.gov

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl-2 Family, Mcl-1, Bid)

Effects on Cell Cycle Progression and Arrest

This compound has demonstrated the ability to influence cell cycle progression, a critical process in cell proliferation. The cell cycle is a highly regulated series of events that leads to cell division and is divided into distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints between these phases ensure the fidelity of the process, and disruption of these checkpoints is a hallmark of cancer. wikipedia.orgwikipedia.org

Preclinical studies have indicated that certain compounds can induce cell cycle arrest, preventing cells from proceeding to the next phase. This is a key mechanism for many anti-cancer agents. nih.govmdpi.com For instance, some drugs can cause a G1 arrest, halting the cell cycle before DNA replication begins. nih.govnih.gov This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are key regulators of cell cycle transitions. wikipedia.orgnih.gov Specifically, the inhibition of complexes like CDK4/cyclin D1 can lead to a G1/S phase arrest. nih.govembopress.org Other compounds might induce an arrest at the G2 phase, preventing entry into mitosis. aging-us.com The tumor suppressor protein p53 plays a crucial role in enforcing cell cycle checkpoints, particularly the G1 arrest, in response to cellular stress or DNA damage. nih.gov

While direct studies on this compound's effect on specific cell cycle proteins are not extensively detailed in the provided results, its cytotoxic activity against human colon carcinoma COLO201 cells suggests a potential interference with cell cycle progression. nih.govunair.ac.id

Anti-inflammatory Potential

Studies have shown that various natural and synthetic compounds can effectively reduce NO production in activated macrophages. This inhibition is often dose-dependent and can be a result of the direct scavenging of NO or the downregulation of iNOS expression. researchgate.netjmb.or.krnih.gov For example, some compounds have been shown to significantly decrease nitrite (B80452) accumulation, a measure of NO production, in the culture medium of LPS-stimulated RAW 264.7 cells. jmb.or.krnih.gov

Table 1: Effect of Various Compounds on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound/Extract Concentration Inhibition of NO Production Reference
Ethanolic Extract of Smilax corbularia 61.97 µg/ml (IC50 for TNF-α) IC50 of 83.90 µg/ml apjai-journal.org
Quercetin 11.2 µg/ml (IC50) Potent inhibition apjai-journal.org
95% Ethanol Extract of Ehretia asperula 60 µg/ml Decreased to 24.29 µM jmb.or.kr
95% Ethanol Extract of Ehretia asperula 120 µg/ml Decreased to 19.30 µM jmb.or.kr
Quercetin Nanosuspension (Qu-PEG NS) 100 µg/mL Significant reduction mdpi.com
Icariside E4 Not specified Effective inhibition nih.gov
Ethyl Acetate Fraction of Ulmus pumila 100 µg/mL Nitrite level of 0.86 µM nih.gov

The anti-inflammatory effects of compounds are often mediated through their interaction with key inflammatory signaling pathways. One of the most critical pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. frontiersin.orgbibliotekanauki.plnih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including iNOS and various cytokines. mdpi.comnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein. Upon stimulation by inflammatory signals, this inhibitor is degraded, allowing NF-κB to move to the nucleus and activate gene transcription. mdpi.com

Inhibition of the NF-κB signaling pathway is a major target for anti-inflammatory drug development. mdpi.com Some compounds exert their anti-inflammatory effects by preventing the degradation of the NF-κB inhibitor, thereby blocking its activation. nih.gov This leads to a downstream reduction in the production of inflammatory mediators like NO. mdpi.com The regulation of NF-κB can be complex, involving various upstream kinases and interactions with other signaling molecules. frontiersin.orgbibliotekanauki.pl

Inhibition of Nitric Oxide Production in Macrophage Cell Lines (e.g., RAW 264.7)

Other Reported Biological Investigations

This compound, a cassane-type diterpene, has been the subject of preliminary preclinical investigations to explore its potential biological activities. These academic studies have primarily focused on its effects in in-vitro models, particularly examining its cytotoxic properties against cancer cell lines.

Detailed Research Findings

Initial research identified this compound from the seeds of the plant Bowdichia nitida. nih.gov In these early studies, this compound was evaluated for its cytotoxic effects against a human colon carcinoma cell line, COLO201. The findings indicated that this compound exhibited moderate activity in this cancer cell model. nih.gov

Further investigations have been conducted on derivatives of sucutinirane to explore their biological potential. In one such study, the in vitro toxicity of a series of sucutinirane derivatives was assessed using the HL-60 human leukemia cell line. nih.gov This research revealed that certain modifications to the sucutinirane structure, specifically the oxidation of the furan (B31954) ring, could maintain or even enhance the cytotoxic activity compared to the parent compounds, including this compound. nih.gov One particular furan-oxidized derivative was found to induce the generation of reactive oxygen species within the HL-60 cells, suggesting a potential mechanism for its observed cellular toxicity. nih.gov

These preclinical findings, while preliminary, provide an initial characterization of the biological activity of this compound and its derivatives at a cellular level.

Interactive Data Table: Biological Investigations of this compound and Derivatives

Compound/DerivativeCell LineBiological ActivityOutcomeReference
This compound COLO201 (Human Colon Carcinoma)CytotoxicityModerate activity nih.gov
This compound Derivative (furan-oxidized) HL-60 (Human Leukemia)CytotoxicityActivity retained or improved nih.gov
Sucutinirane Derivative 13 (furan-oxidized) HL-60 (Human Leukemia)Oxidative StressGeneration of reactive oxygen species nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications with Biological Efficacy

Structure-activity relationship (SAR) studies on the sucutinirane family and other cassane-type diterpenes have started to reveal how specific structural motifs influence their biological effects, particularly their cytotoxic and anti-inflammatory properties. researchgate.net The core structure of these compounds is a tetracyclic system, and variations in oxygenation patterns, the nature of substituents, and stereochemistry have been correlated with changes in biological activity.

Initial studies on naturally occurring sucutiniranes have provided a foundational understanding of their SAR. For instance, sucutiniranes A, E, and F have demonstrated moderate cytotoxicity against various cancer cell lines. researchgate.net A comparison of their structures and activities suggests that the pattern of hydroxylation and acetylation on the B-ring is a critical determinant of potency.

CompoundR1 (at C-6)R2 (at C-7)Relative Cytotoxicity
Sucutinirane A-OAc-OHModerate
Sucutinirane E-OH-OAcModerate
Sucutinirane F-OH-OAc (different stereochemistry from E)Moderate
Deacetylated Analogues-OH-OHReduced Activity

Research on a broader range of synthetic and semi-synthetic cassane diterpenes has further illuminated these relationships. nih.gov For example, studies on analogues of the related natural product pterolobirin H have shown that simplification of the tetracyclic core can lead to compounds with enhanced activity. mdpi.com This suggests that the entire complex ring system may not be essential for activity and that smaller, more accessible scaffolds could be developed. Furthermore, the presence and position of the methyl group at C-14, a common feature in many cassane diterpenes, have been investigated. Initial findings indicate that this methyl group is not always essential for either cytotoxic or anti-inflammatory activities, opening up possibilities for synthetic analogues that are easier to produce. researchgate.netnih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

The insights gained from SAR studies are being used to guide the rational design of new this compound analogues with improved therapeutic profiles. mdpi.com The goal of these strategies is to enhance potency against specific biological targets while minimizing off-target effects and improving physicochemical properties.

One of the key strategies being explored is function-oriented synthesis (FOS) . mdpi.com This approach focuses on creating simplified analogues that retain the key pharmacophoric features of the natural product while being more synthetically accessible. For cassane diterpenes like the sucutiniranes, this could involve:

Simplification of the A/B ring system: Synthesizing analogues with a less complex or more flexible core to probe the importance of the rigid tetracyclic framework.

Modification of B-ring substituents: Systematically altering the hydroxyl and acetyl groups on the B-ring to optimize interactions with biological targets. This includes exploring different ester groups to modulate lipophilicity and metabolic stability.

Exploration of the furan (B31954) ring bioisosteres: Replacing the furan ring with other five-membered heterocycles to investigate the role of its electronic and hydrogen-bonding properties in biological activity.

Another important aspect of rational design is the use of computational methods, such as molecular docking, to predict how designed analogues will interact with protein targets. mdpi.com For instance, in studies of related cassane diterpenes with anti-inflammatory activity, docking simulations with the inducible nitric oxide synthase (iNOS) enzyme have helped to rationalize the observed activities and guide the design of new inhibitors. mdpi.com Such approaches could be applied to this compound to design analogues with enhanced and more selective anti-inflammatory or anticancer effects.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. creative-biostructure.comnih.gov Based on the structures of this compound and its active congeners, a preliminary pharmacophore model can be proposed.

The key pharmacophoric features of the sucutinirane class of compounds are thought to include:

A planar aromatic system: The furan ring fused to the C-ring provides a rigid, planar region that is likely involved in π-stacking or other interactions with a biological target.

Hydrogen bond donors and acceptors: The hydroxyl and acetyl groups on the B-ring are critical for activity and likely function as key hydrogen bond donors and acceptors. The precise spatial arrangement of these groups, dictated by the stereochemistry of the ring system, is crucial.

A defined hydrophobic scaffold: The tetracyclic core of the molecule provides a rigid hydrophobic skeleton that orients the key functional groups in a specific three-dimensional arrangement.

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. wikipedia.org By identifying these key pharmacophoric features, it becomes possible to design novel molecules that retain the desired biological activity but have improved drug-like properties. For example, the hydrophobic core could be modified to fine-tune solubility and membrane permeability, while the hydrogen-bonding groups could be altered to enhance binding affinity and selectivity for a particular target. The ongoing synthesis and biological evaluation of new sucutinirane derivatives will continue to refine this pharmacophore model and guide the development of the next generation of therapeutic agents based on this natural product scaffold. nih.gov

Advanced Mechanistic Investigations and Target Identification

Identification of Cellular Targets and Signaling Pathways

While the specific molecular targets of sucutinirane A are still under active investigation, studies on closely related cassane diterpenes have provided significant insights into the potential cellular targets and signaling pathways this class of compounds may modulate. Research indicates that these compounds often exert their effects by inducing apoptosis (programmed cell death) and modulating inflammatory responses through various signaling cascades.

A derivative of sucutinirane was found to induce apoptosis in human promyelocytic leukemia (HL-60) cells by generating oxidative stress. nih.gov This process was associated with an increase in the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, a decrease in the expression of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bid, was observed, suggesting that the compound disrupts the cell's natural defenses against apoptosis. nih.gov

Investigations into other cassane diterpenes have revealed influences on other major signaling pathways. For instance, caesalpin G, which shares the core cassane framework, has been shown to trigger apoptosis by inducing endoplasmic reticulum (ER) stress and suppressing the Wnt/β-catenin signaling pathway. nih.gov Another related compound, pterolobirin G, induces apoptosis in HT29 colon cancer cells through the extrinsic apoptotic pathway and causes a significant arrest of the cell cycle in the G0/G1 phase. nih.govresearchgate.net Moreover, sucutinirane C has been documented to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes linked to inflammation, which points to the potential modulation of the NF-κB signaling pathway. mednexus.org These findings collectively suggest that this compound may interact with proteins involved in cell death, proliferation, and inflammation.

Table 1: Biological Activities and Potential Signaling Pathways of this compound-Related Cassane Diterpenes

Compound/Derivative Cell Line Observed Effect Implicated Signaling Pathway Reference(s)
Sucutinirane-diterpene derivative HL-60 Induces apoptosis; elevates caspase 3/7; decreases Mcl-1 and Bid Oxidative Stress-mediated Apoptosis nih.gov
Pterolobirin G HT29 Induces apoptosis; causes G0/G1 cell cycle arrest Extrinsic Apoptotic Pathway nih.govresearchgate.net
Caesalpin G AtT-20 Induces apoptosis ER Stress; Wnt/β-catenin Signaling nih.gov
Sucutinirane C J774.A1 Macrophages Decreases iNOS/COX-2 expression NF-κB Signaling mednexus.org

Molecular Interactions and Binding Site Characterization

Characterizing the precise molecular interactions between a small molecule like this compound and its cellular target is fundamental to understanding its mechanism of action and for rational drug design. news-medical.net These non-covalent interactions are driven by a combination of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions, which collectively determine the binding affinity and specificity of the ligand for its protein target. news-medical.nettainstruments.com

Although the specific binding partners for this compound have not been definitively identified, several advanced biophysical techniques are available to characterize such interactions once a target is proposed. creative-biostructure.com

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. news-medical.nettainstruments.com A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep insights into the forces driving the binding event. news-medical.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution information about molecular structure and interactions in solution. creative-biostructure.com Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of a ligand are in close contact with a protein, helping to map the binding epitope. creative-biostructure.com

3D Pharmacophore Modeling: This computational approach creates an abstract three-dimensional representation of the chemical features necessary for a molecule to bind to its target. advancedsciencenews.com By analyzing the structure of this compound and related active compounds, a pharmacophore model can be developed to predict the key interaction points within a target's binding site, guiding virtual screening and lead optimization efforts. advancedsciencenews.com

The application of these methods will be essential to elucidate the binding mode of this compound, identify its specific binding site, and understand how it modulates the function of its target protein(s). nih.gov

Application of Chemical Probes in Biological Systems

To definitively identify the cellular targets of a bioactive compound and dissect its mechanism of action within a complex cellular environment, researchers increasingly rely on chemical probes. promega.co.uknih.gov A chemical probe is a small molecule, often an analogue of the parent compound, that is specifically designed to bind a protein target and facilitate its identification and functional characterization. promega.co.uk High-quality probes must demonstrate high affinity and selectivity for their intended target and be suitable for use in cellular systems to link target engagement with a biological outcome. promega.co.ukoicr.on.ca

The development of a chemical probe for this compound would involve the rational design and synthesis of analogues that preserve the core pharmacophore responsible for its biological activity while incorporating specific functional groups for target identification. nih.gov While no specific probes for this compound have been reported, the strategies employed for other natural products provide a clear roadmap. ljmu.ac.uknih.gov

The primary design considerations include the addition of two key moieties:

A Photoreactive Group: This group, such as a diazirine or benzophenone, remains inert until activated by UV light. rsc.org Upon activation, it forms a highly reactive species that covalently cross-links the probe to its binding partner, enabling stable capture of the target protein. rsc.org

A Reporter Handle: This is a small, bio-inert functional group, commonly a terminal alkyne or an azide, that allows for bioorthogonal ligation. ljmu.ac.ukrsc.org Using "click chemistry," such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC), this handle can be ligated to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) after the probe has bound to its target inside the cell. ljmu.ac.ukrsc.org

The synthesis would focus on modifying the this compound scaffold at positions that are not critical for its biological activity, ensuring the probe retains its ability to bind the native target.

Table 2: Common Strategies for the Design of Chemical Probes

Feature Purpose Examples Reference(s)
Core Scaffold Retain binding affinity and selectivity for the target protein. The unmodified pharmacophore of the parent molecule (e.g., this compound). nih.gov
Photoreactive Group Enable covalent, light-induced cross-linking to the target protein for stable capture. Diazirine, Benzophenone. rsc.org
Reporter Handle Allow for bioorthogonal ligation ("click chemistry") to a reporter tag for visualization or purification. Terminal Alkyne, Azide. ljmu.ac.ukrsc.org
Reporter Tag (attached via handle) Enable detection, enrichment, and identification of the probe-target complex. Biotin, Fluorophores (e.g., Rhodamine, Fluorescein). ljmu.ac.ukrsc.org

Once synthesized, a chemical probe for this compound would be a powerful tool for target validation and pathway mapping. nih.gov The general workflow involves treating living cells with the probe, allowing it to engage with its cellular target(s). promega.co.uk

A key application is in photoaffinity labeling (PAL) experiments. rsc.org After incubation, the cells are exposed to UV light to trigger covalent cross-linking between the probe and its target. The reporter handle (e.g., a terminal alkyne) is then used to attach a biotin tag. Cell lysates are subsequently subjected to affinity purification using streptavidin beads, which bind biotin with high affinity. The enriched proteins are then identified using mass spectrometry-based proteomics. This process provides a direct method for identifying the proteins that this compound interacts with in a native biological system. rsc.org

Demonstrating target engagement is a critical step, as it connects the physical binding of the probe to a measurable biological effect. promega.co.uknih.gov This involves showing that the probe binds to the identified target in cells at concentrations that correlate with a functional or phenotypic change, such as the induction of apoptosis or inhibition of an enzymatic pathway. promega.co.ukchemicalprobes.org By confirming that the probe interacts with and modulates the activity of a specific protein, researchers can validate that protein as a bona fide target of this compound and more accurately map the signaling pathways it governs. nih.gov

Computational Chemistry and in Silico Approaches in Sucutinirane a Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjscimedcentral.com This method is widely used to understand the interactions between a ligand, such as sucutinirane A, and its biological target, typically a protein or enzyme. nih.gov By simulating the binding process, molecular docking can provide insights into the binding affinity, mode, and the specific molecular interactions that stabilize the ligand-target complex.

In the study of cassane-type diterpenes, the class of compounds to which this compound belongs, molecular docking has been employed to investigate their potential mechanisms of action. For instance, in silico studies on cassane diterpenoids have explored their binding to various biological targets involved in inflammation and cancer. acs.orgdntb.gov.uanih.gov One study demonstrated that certain cassane analogs exhibit promising binding affinities with inducible nitric oxide synthase (iNOS) and caspase 8, which are key proteins in inflammatory and apoptotic pathways, respectively. dntb.gov.uanih.gov

While specific molecular docking studies focused solely on this compound are not extensively reported in the available literature, the findings from related cassane diterpenes provide a strong basis for its investigation. Such studies typically involve docking the compound into the active site of a target protein to predict its binding energy and key interactions. For example, a hypothetical docking study of this compound with a potential cancer target could yield data similar to that presented in the table below, which is illustrative of findings for related compounds.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
This compound (Hypothetical)Bcl-2-8.5ARG10, TYR101, GLU129
Cassane Analog 1iNOS-7.9TRP366, GLN257, MET368
Cassane Analog 2Caspase 8-9.2ARG260, GLN261, SER336

These simulations are crucial for generating hypotheses about the molecular basis of the observed biological activities of this compound and for guiding the design of derivatives with improved binding characteristics. nih.gov

Predictive Modeling for Biological Activity and SAR

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The analysis of Structure-Activity Relationships (SAR) helps to identify the chemical moieties responsible for the biological effects of a compound. ijrpas.com By systematically modifying the chemical structure and observing the changes in biological activity, researchers can deduce which parts of the molecule are essential for its function.

For cassane-type diterpenes, SAR studies have been crucial in understanding the structural requirements for their cytotoxic and anti-inflammatory effects. For example, research on sucutinirane derivatives has shown that modifications to the furan (B31954) ring and the ester groups at different positions can significantly impact their activity against cancer cell lines. dntb.gov.ua A study on a series of sucutinirane derivatives demonstrated that while some modifications decreased activity, furan-oxidized derivatives showed improved or retained activity compared to the parent compounds like this compound. dntb.gov.ua

A QSAR study on a series of cassane diterpenes could involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with their observed biological activity (e.g., IC50 values for cytotoxicity). The resulting model can then be used to predict the activity of new, unsynthesized derivatives. An illustrative QSAR data table for a series of sucutinirane analogs is presented below.

CompoundModificationLogP (Hydrophobicity)Molecular WeightPredicted IC50 (µM)Observed IC50 (µM)
This compoundParent3.5388.515.214.8
Analog 1C-7 OH3.2390.520.521.1
Analog 2Furan Oxidation3.6404.58.99.3

Such predictive models are invaluable for prioritizing the synthesis of the most promising compounds, thereby saving time and resources in the lead optimization process. fnasjournals.com

Application of Artificial Intelligence and Machine Learning in Lead Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized many aspects of drug discovery, including lead optimization. nih.gov Lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. ijrpas.com AI and ML algorithms can analyze vast and complex datasets to identify subtle patterns and relationships that are not apparent through traditional analysis. nih.govrepcomseet.org

In the context of natural product research, AI can be applied to predict the biological activity of compounds, elucidate their mechanisms of action, and suggest novel structural modifications to enhance their therapeutic potential. dypvp.edu.inijrti.orgacs.org For a compound like this compound, ML models can be trained on data from existing cassane diterpenes and other natural products to predict its potential biological targets and activities. nih.gov

Data Collection: Gathering all available data on the structure and biological activity of this compound and related cassane diterpenes.

Model Training: Using this data to train ML models (e.g., deep neural networks, random forests) to predict biological activity and other key properties. fnasjournals.commdpi.com

Generative Design: Employing generative AI to propose new molecular structures based on the this compound scaffold.

In Silico Screening: Using the trained models to predict the properties of the newly designed molecules and prioritize them for synthesis and experimental testing.

This iterative cycle of design, prediction, and testing, powered by AI, can significantly accelerate the journey from a natural product lead to a viable drug candidate. nih.gov

Future Research Directions and Translational Perspectives for Sucutinirane a

Exploration of Novel Synthetic Pathways and Analogues

The advancement of sucutinirane A from a laboratory curiosity to a viable therapeutic lead is contingent upon the development of efficient and scalable synthetic methodologies. The relatively complex tetracyclic structure of this compound presents a considerable challenge, making it difficult to obtain sufficient quantities for extensive biological investigation through isolation from its natural source alone. researchgate.net

Future research must prioritize the development of novel synthetic routes. savemyexams.comsavemyexams.com Key strategic considerations include:

Total Synthesis: While a total synthesis for this compound has not yet been reported, the successful enantioselective total synthesis of the related cassane-type furanoditerpenoids, sucutiniranes C and D, provides a foundational strategy. researchgate.netdemokritos.gr These routes, which may employ strategies like a diastereoselective Diels-Alder reaction, can serve as a blueprint for the asymmetric synthesis of this compound. researchgate.net A general synthetic approach to diterpenes could also be adapted for this purpose. acs.org

Analogue Synthesis: The synthesis of structural analogues is crucial for establishing structure-activity relationships (SAR). Studies have already commenced on this front, with the preparation of a series of sucutinirane derivatives to evaluate their bioactivity. cofc.eduull.esresearchgate.net For instance, the modification of the C-6 or C-7 positions and oxidation of the furan (B31954) ring have been explored, revealing that furan-oxidized derivatives retained or even improved cytotoxic activity compared to the natural products. cofc.eduull.esresearchgate.net Continued efforts in creating diverse analogues will be instrumental in optimizing potency and other pharmacological properties. demokritos.gracs.org The development of efficient synthetic routes for related compounds like sucutinirane C is an active area of research that will support these efforts. ontosight.ai

The challenges in synthesizing such complex natural products often spur the discovery of new chemical reactions and strategies, contributing broadly to the field of organic chemistry. acs.org

Comprehensive Biological Profiling and Systems Pharmacology

Initial investigations into the Bowdichia nitida seed extracts have pointed towards promising biological activities. A related compound, 6α,7β-diacetoxyvouacapane, isolated alongside sucutiniranes A and B, demonstrated noteworthy in vitro antiplasmodial activity against Plasmodium falciparum. nih.gov While this compound itself has not been extensively profiled, its derivatives have shown significant effects.

Key research findings and future directions include:

Cytotoxicity and Apoptosis Induction: A study on sucutinirane derivatives revealed in vitro toxicity against the HL-60 human leukemia cell line. cofc.eduull.esresearchgate.net A representative furan-oxidized derivative was shown to induce apoptosis, an effect linked to the generation of reactive oxygen species (ROS). cofc.eduresearchgate.net This was evidenced by the elevation of caspase 3/7 activity and a decrease in the expression of anti-apoptotic proteins. cofc.edu

Systems Pharmacology: To move beyond single-endpoint assays, a systems pharmacology approach is warranted. Quantitative Systems Pharmacology (QSP) combines pharmacokinetic/pharmacodynamic (PK/PD) data with mechanistic models of physiology and disease to predict a compound's effects at a systemic level. openaccessjournals.com Adopting a QSP approach for this compound would involve developing computational models to explore its mechanism of action, predict efficacy and potential toxicities, and translate findings from preclinical models to clinical scenarios. openaccessjournals.com This would represent a significant step towards a more holistic understanding of its biological profile. nih.gov

Further comprehensive screening against a wide range of cell lines and biological targets is necessary to fully map the bioactivity of this compound and its most promising analogues.

Development of Advanced Analytical and Imaging Tools for Cellular Studies

To fully elucidate the mechanism of action of this compound, it is essential to visualize and quantify its interactions within a cellular environment. This requires the development and application of sophisticated analytical and imaging technologies capable of operating at the molecular and cellular scales. virginia.edu

Future research in this area should focus on:

Advanced Spectroscopic Analysis: High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of this compound and its newly synthesized analogues. riken.jp These techniques are foundational for confirming chemical structures and ensuring the purity of compounds used in biological assays.

Cellular Imaging: Noninvasive imaging techniques are critical for tracking the compound's behavior in living systems. nih.gov Tagging this compound or its analogues with fluorescent dyes or other contrast agents could transform them into cellular probes. nih.gov Advanced modalities could then be employed:

Fluorescence Microscopy: Techniques like confocal and multiphoton microscopy can provide high-resolution images of the subcellular localization of tagged compounds. stanford.edu

Molecular Imaging (PET/SPECT): While more complex, developing radiolabeled versions of this compound for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could allow for the noninvasive, whole-body visualization of the drug's distribution and target engagement in preclinical animal models. snmmi.org

Cellular MRI: Magnetically labeled cells can be used as cellular Magnetic Resonance Imaging (MRI) probes to track cellular responses to treatment, offering another avenue to study the compound's effects in vivo. nih.gov

These advanced tools will be crucial for answering key questions about how this compound enters cells, where it accumulates, and which molecular pathways it modulates directly or indirectly. nih.gov

Collaborative Research Initiatives in Natural Product Chemical Biology

The journey of a natural product from discovery to potential therapeutic application is inherently interdisciplinary. nih.gov The unique chemical diversity offered by natural products provides powerful tools to modulate biological functions and serves as an essential resource for drug discovery. nih.gov Realizing the full potential of this compound will depend on fostering robust collaborations among researchers from diverse scientific fields.

Establishing collaborative initiatives is a critical next step. These initiatives should bring together:

Natural Product Chemists: For isolation, structure elucidation, and characterization. riken.jp

Synthetic Organic Chemists: To develop total synthesis routes and create libraries of analogues. demokritos.gr

Pharmacologists and Cell Biologists: To conduct comprehensive biological profiling and elucidate mechanisms of action.

Computational Biologists: To apply systems pharmacology models and analyze large datasets.

Such collaborations are often fostered through scientific symposia and research networks focused on the chemistry and biology of natural products. iupac.orgwarwick.ac.uk These platforms allow for the exchange of ideas and technologies, accelerating progress in the field. By integrating expertise in synthetic chemistry, pharmacology, and advanced analytics, the scientific community can effectively chart the future of this compound research and translate foundational discoveries into tangible benefits. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing sucutinirane A?

  • Methodological Answer : Synthesis typically involves isolation from natural sources or semi-synthetic modification. Characterization requires multi-modal spectroscopy:

  • NMR (¹H, ¹³C, 2D-COSY/HMBC) to resolve structural ambiguities .
  • HR-MS for molecular formula validation.
  • X-ray crystallography for absolute configuration determination (if crystalline) .
  • HPLC-PDA for purity assessment (>95% threshold for biological testing) .
    • Data Reporting : Tabulate spectroscopic data (e.g., δ values, coupling constants) in supplementary materials, adhering to journal guidelines .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use target-specific assays (e.g., enzyme inhibition, receptor binding) with appropriate controls:

  • Dose-response curves (IC₅₀/EC₅₀ calculations) to quantify potency .
  • Counter-screening against related targets to assess selectivity .
  • Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay integrity .

Q. How should researchers design pharmacokinetic studies for this compound?

  • Methodological Answer : Apply the PICOT framework (Population: cell/animal models; Intervention: dosage; Comparison: reference drugs; Outcome: bioavailability; Time: sampling intervals) .

  • LC-MS/MS for plasma concentration profiling .
  • Metabolite identification via mass fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictory data on this compound’s mechanism of action across studies?

  • Methodological Answer :

  • Comparative meta-analysis : Re-analyze raw data from conflicting studies to identify variables (e.g., assay conditions, compound purity) .
  • Orthogonal validation : Use CRISPR-based target knockout models or photoaffinity labeling to confirm target engagement .
  • Structural dynamics : Perform molecular docking simulations (e.g., AutoDock Vina) to explore binding site plasticity .

Q. How can in vivo efficacy models be optimized for this compound in disease contexts?

  • Methodological Answer :

  • Transgenic models : Use CRISPR/Cas9-edited animals to mimic human disease pathways .
  • Dosing regimens : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to align dosing with target engagement windows .
  • Endpoint selection : Include biomarkers (e.g., cytokine levels, histopathology) validated in prior literature .

Q. What computational approaches predict this compound’s off-target effects and toxicity?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes .
  • Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • Network pharmacology : Construct protein interaction networks to identify secondary targets .

Q. How should researchers navigate discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Collaborative verification : Share raw spectral data (e.g., via repositories like Zenodo) for cross-validation .
  • Solvent effects analysis : Re-run NMR in deuterated solvents matching original studies to resolve chemical shift variations .
  • Crystallographic redundancy : Compare multiple crystal forms to rule out packing artifacts .

Data Reporting Standards

  • Tables : Include spectroscopic assignments (e.g., Table 1: ¹³C NMR peaks) and bioactivity data (e.g., Table 2: IC₅₀ values) with footnotes explaining deviations from literature .
  • Figures : Label chromatograms (HPLC, LC-MS) with retention times and UV/vis spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.